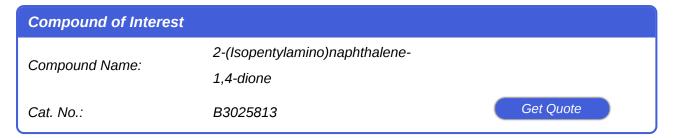


In-Depth Technical Guide: Characterization of CAS No. 1607447-79-9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical characterization, biological activity, and therapeutic potential of the compound identified by CAS number 1607447-79-9. This molecule, chemically known as **2-(Isopentylamino)naphthalene-1,4-dione**, is a novel vitamin K analogue that has demonstrated significant promise as a potential treatment for pharmacoresistant epilepsy.[1][2][3] Preclinical studies have shown its efficacy in established seizure models, coupled with a favorable safety and pharmacokinetic profile.[2][3] The primary mechanism of action is hypothesized to be linked to the enhancement of mitochondrial bioenergetics, specifically by increasing ATP production.[1] This guide consolidates the available quantitative data, details key experimental methodologies, and provides visual representations of its proposed mechanism and experimental evaluation.

Chemical and Physical Properties

2-(Isopentylamino)naphthalene-1,4-dione is a synthetic derivative of naphthalene-1,4-dione. [4] Its core structure is a naphthoquinone moiety, which is also the fundamental chemical feature of vitamin K.[1]



Property	Value	Reference
CAS Number	1607447-79-9	[4]
IUPAC Name	2-[(3- methylbutyl)amino]naphthalen e-1,4-dione	[4]
Synonyms	2- (Isopentylamino)naphthalene- 1,4-dione, Compound 3d	[1][2][3]
Molecular Formula	C15H17NO2	[4]
Molecular Weight	243.30 g/mol	[4]
Physical State	Crystalline solid	[4]
Melting Point	101 - 103 °C	[4]

Biological Activity and Therapeutic Potential

The primary therapeutic potential of **2-(Isopentylamino)naphthalene-1,4-dione** lies in its anticonvulsant properties, particularly for seizures that are resistant to current medications.[2] [3]

Anticonvulsant Efficacy

The compound has been evaluated in several well-established rodent models of epilepsy, demonstrating broad-spectrum anti-seizure activity.[2][3]



Assay	Species	Efficacy Metric	Value (mg/kg)	Reference
Pentylenetetrazol e (PTZ)-Induced Seizures	Mouse	ED50	349.2	[2][3]
Maximal Electroshock (MES) Seizure	Mouse	ED50	108.1	[2][3]
6 Hz Psychomotor Seizure (32 mA)	Mouse	ED50	152.7	[2][3]
6 Hz Psychomotor Seizure (44 mA)	Mouse	ED50	263.7	[2][3]
Corneal Kindled Mouse Model	Mouse	Protection	Full Protection Reported	[2][3]

Neurotoxicity

The neurotoxicity of the compound was assessed using the rotarod test in mice, which evaluates motor coordination. Limited motor toxicity was observed.[2][3]

Assay	Species	Metric	Value (mg/kg)	Reference
Rotarod Test	Mouse	TD50	> 200	[2][3]

Protective Index

The protective index (PI) is the ratio of neurotoxicity (TD_{50}) to anticonvulsant efficacy (ED_{50}) and is a measure of the therapeutic window of a compound.



Seizure Model	Protective Index (TD50/ED50)
MES Seizure	> 1.85
6 Hz (32 mA) Seizure	> 1.31

Pharmacokinetics

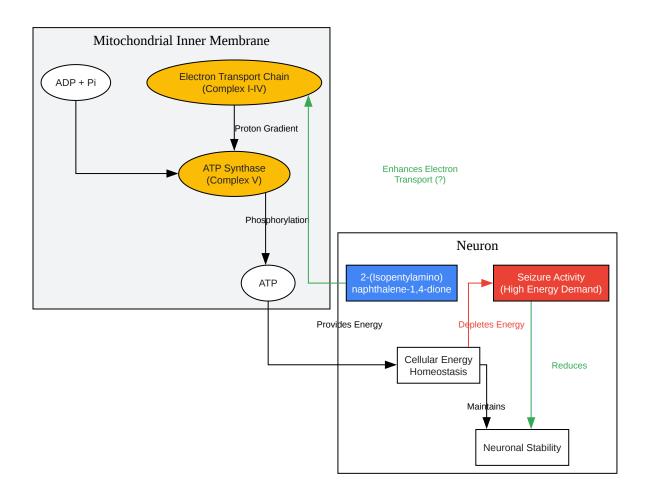
Pharmacokinetic studies have indicated that **2-(Isopentylamino)naphthalene-1,4-dione** has favorable properties for a central nervous system drug.[2][3]

Parameter	Value	Reference
Brain/Plasma Concentration Ratio	Reported as "excellent permeability into the brain"	[2][3]

Mechanism of Action: Mitochondrial Bioenergetics

The proposed mechanism of action for **2-(Isopentylamino)naphthalene-1,4-dione** is centered on its role as a vitamin K analogue and its ability to enhance mitochondrial function.[1] Epilepsy is associated with high energy demand in the brain, and mitochondrial dysfunction can contribute to seizure susceptibility. By increasing ATP production, this compound may help to restore metabolic homeostasis and neuronal stability.[1] It is hypothesized that, similar to other naphthoquinones, it may interact with the mitochondrial electron transport chain, potentially at Complex I, to improve the efficiency of oxidative phosphorylation.[5]





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Caption: Hypothesized signaling pathway for **2-(Isopentylamino)naphthalene-1,4-dione**.

Experimental Protocols

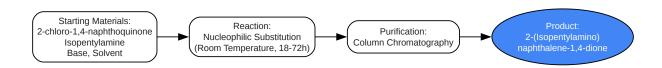
The following are detailed methodologies for the key experiments cited in the characterization of **2-(Isopentylamino)naphthalene-1,4-dione**.

Synthesis of 2-(Isopentylamino)naphthalene-1,4-dione



A general procedure for the synthesis of 2-amino-1,4-naphthoquinones involves the nucleophilic substitution of a leaving group on the naphthoquinone ring with an amine.[6]

- Starting Materials: 2-chloro-1,4-naphthoquinone, isopentylamine, a suitable base (e.g., triethylamine or potassium carbonate), and an organic solvent (e.g., ethanol or diethyl ether).
- Procedure:
 - Dissolve 2-chloro-1,4-naphthoquinone in the chosen organic solvent.
 - Add the base to the solution.
 - Slowly add isopentylamine to the reaction mixture at room temperature.
 - Stir the reaction mixture for 18-72 hours.
 - Monitor the reaction progress using thin-layer chromatography.
 - Upon completion, remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of CAS No. 1607447-79-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025813#cas-number-1607447-79-9-characterization]

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